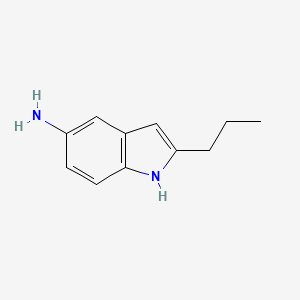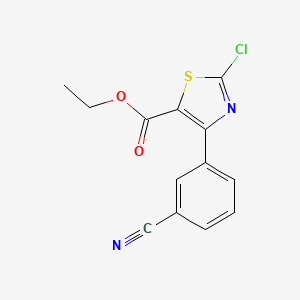
2,6-Diisobutylisonicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diisobutylisonicotinic acid hydrochloride is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring isobutyl groups at the 2 and 6 positions of the pyridine ring, imparts distinct chemical properties that can be exploited in different scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisobutylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like crystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diisobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,6-Diisobutylisonicotinic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,6-Diisobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
2,6-Diisobutylisonicotinic acid hydrochloride can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the isobutyl groups, has different chemical properties and applications.
2,6-Dichloroisonicotinic acid: This compound has chlorine atoms instead of isobutyl groups, leading to different reactivity and biological activity.
Nicotinic acid: An isomer with the carboxyl group at the 3-position, used primarily in medicine for its lipid-lowering effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H22ClNO2 |
|---|---|
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
2,6-bis(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-9(2)5-12-7-11(14(16)17)8-13(15-12)6-10(3)4;/h7-10H,5-6H2,1-4H3,(H,16,17);1H |
Clave InChI |
UTUBFQNXPLLAAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=CC(=N1)CC(C)C)C(=O)O.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-((S)-2,2,5,5-tetramethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8333165.png)



